molecular formula C10H16N4O2 B1404728 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine CAS No. 1339047-06-1

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine

Cat. No.: B1404728
CAS No.: 1339047-06-1
M. Wt: 224.26 g/mol
InChI Key: ONOIUGPRZXRGRS-UHFFFAOYSA-N
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Description

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine is an organic compound that features a nitro group and a dimethylaminoethyl group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in electron transfer processes, such as oxidoreductases. These interactions often involve the formation of radical anion species, which can influence the enzyme’s activity and the overall biochemical pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. This modulation can lead to changes in gene expression, affecting cellular metabolism and function . For example, the compound can activate or inhibit transcription factors, leading to altered expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These changes can lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can affect overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of the compound within tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine typically involves the nitration of a benzene derivative followed by the introduction of the dimethylaminoethyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group at the 4-position. This is followed by the alkylation of the resulting nitrobenzene derivative with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group, due to the electron-withdrawing nature of the nitro group.

    Oxidation: The amino groups can be oxidized to nitroso or nitro derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions, alkoxides, or amines under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-N-[2-(dimethylamino)ethyl]-4-aminobenzene-1,3-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a benzene ring.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in the core structure and substituents.

Uniqueness

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine is unique due to the presence of both a nitro group and a dimethylaminoethyl group on a benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13(2)6-5-12-8-3-4-10(14(15)16)9(11)7-8/h3-4,7,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOIUGPRZXRGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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